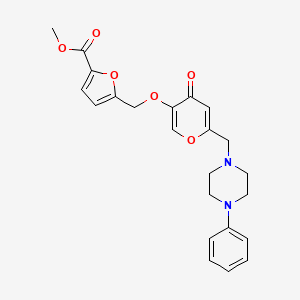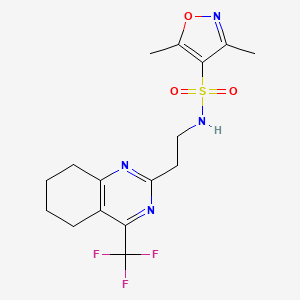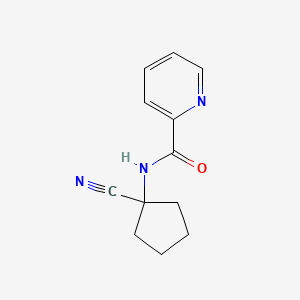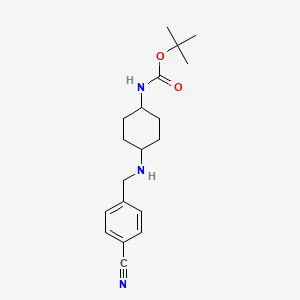![molecular formula C22H21N3O B2949715 N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618405-34-8](/img/structure/B2949715.png)
N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a class of organic compounds that contain an indole moiety . They are widely distributed in both natural and synthetic compounds, and they exhibit a broad range of useful biological activities .
Synthesis Analysis
The synthesis of indole derivatives often involves a condensation reaction . For example, one method involves the condensation of 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, leading to cell apoptosis .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine in lab experiments is its relatively low toxicity and lack of significant adverse effects. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its effects can be highly variable and unpredictable, making it difficult to control for in experimental settings.
Future Directions
There are a number of potential future directions for research on N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of research could focus on its potential as a cognitive enhancer or nootropic. Additionally, further studies could investigate its potential use in the treatment of addiction and PTSD. Overall, this compound represents a promising area of research for the development of new therapeutic agents.
Synthesis Methods
N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can be synthesized using a variety of methods, including the condensation of 3-methoxybenzaldehyde with 2-methyl-3-indoleacetonitrile, followed by reduction with sodium borohydride and subsequent alkylation with 2-chloropyridine. Another method involves the reaction of 2-methyl-3-indoleacetonitrile with 3-methoxybenzyl chloride in the presence of a base, followed by reduction with lithium aluminum hydride and alkylation with 2-chloropyridine.
Scientific Research Applications
N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has been used in a number of scientific studies to investigate its potential therapeutic applications. It has been found to exhibit antidepressant and anxiolytic properties, as well as the ability to enhance cognitive function and memory. This compound has also been studied for its potential use in the treatment of addiction and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
N-[(3-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-21(18-10-3-4-11-19(18)24-15)22(25-20-12-5-6-13-23-20)16-8-7-9-17(14-16)26-2/h3-14,22,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOKNXDPYFIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2949636.png)
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide;hydrochloride](/img/structure/B2949637.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2949642.png)
![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2949651.png)

![1-[(3S,4S)-3-(2,2-Dimethylpropyl)-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2949654.png)
![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-bromophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2949655.png)